1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate azetidinone derivative. One common method involves the use of alkyl halides and bases such as potassium carbonate in a solvent like ethanol or acetone. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
1,2,4-triazole derivatives: These compounds have a similar heterocyclic structure and are known for their antifungal and antimicrobial properties.
Benzimidazole derivatives: These compounds also possess a heterocyclic structure and have been studied for their antimicrobial and anticancer activities.
Uniqueness
1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine stands out due to its unique combination of the thiadiazole and azetidine moieties, which may contribute to its distinct biological activities and potential applications. The presence of the azetidine ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C6H10N4S |
---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine |
InChI |
InChI=1S/C6H10N4S/c1-4-8-9-6(11-4)10-2-5(7)3-10/h5H,2-3,7H2,1H3 |
InChI Key |
SRRWTNXDIUFOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.